molecular formula C20H24ClN5O2S B2415546 (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone CAS No. 1286704-35-5

(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone

Cat. No. B2415546
CAS RN: 1286704-35-5
M. Wt: 433.96
InChI Key: SNIJWQNUIIWAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds . This compound is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular formula of this compound is C20H24ClN5O2S, and its molecular weight is 433.96. It contains a pyrrolidine ring, an isothiazol ring, and a piperazine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to the given chemical have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of pyridine, incorporating elements like benzothiazolyl and piperazine, have shown variable and modest antimicrobial activities against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Drug Development

The chemical synthesis of complex molecules involving piperazine and pyrrolidine frameworks indicates a broader interest in these compounds for drug development. For example, synthesis techniques involving decarboxylative condensation highlight the ongoing efforts to create novel compounds that could serve as building blocks for pharmaceuticals (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).

Enzyme Inhibition

Some derivatives are studied for their role as enzyme inhibitors, which is crucial for developing drugs targeting specific physiological pathways. The detailed investigation of molecular interactions of compounds with receptors or enzymes provides insights into designing more effective therapeutic agents. This is illustrated by research on cannabinoid receptor antagonists, highlighting the intricate balance between agonist and inverse agonist activities (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).

Metabolism and Pharmacokinetics

Understanding the metabolism, excretion, and pharmacokinetics of chemical compounds is essential for drug development, ensuring efficacy and safety. Studies on compounds similar to the given structure, focusing on their metabolic pathways and interactions within biological systems, lay the groundwork for developing new drugs with optimized pharmacological profiles (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).

properties

IUPAC Name

[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2S/c1-13-4-5-14(21)12-15(13)24-8-10-26(11-9-24)20(28)18-16(22)17(23-29-18)19(27)25-6-2-3-7-25/h4-5,12H,2-3,6-11,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIJWQNUIIWAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)N4CCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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